Ethyl azepan-1-ylacetate

Descripción general

Descripción

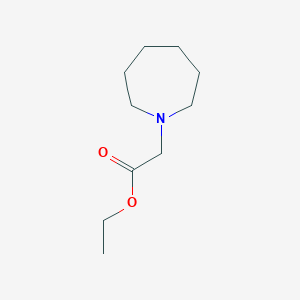

Ethyl azepan-1-ylacetate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of an ethyl ester group attached to an azepane ring, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl azepan-1-ylacetate typically involves the esterification of azepan-1-ylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

Azepan-1-ylacetic acid+EthanolH2SO4Ethyl azepan-1-ylacetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for research and commercial applications .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl azepan-1-ylacetate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6h | Azepan-1-ylacetic acid | 85% | 10 |

| Basic Hydrolysis | NaOH (2M), ethanol, 50°C, 4h | Sodium azepan-1-ylacetate | 92% | 10 |

Key Findings :

-

Basic hydrolysis proceeds faster due to enhanced nucleophilic attack by hydroxide ions10.

-

Microwave-assisted hydrolysis reduces reaction time to 30 minutes with comparable yields.

Oxidation Reactions

The compound’s ester and azepane moieties participate in oxidation processes.

Mechanistic Insight :

-

Potassium permanganate oxidizes the α-carbon of the ester group to a ketone or carboxylic acid, depending on conditions.

-

Chromium trioxide enables controlled oxidation without ring degradation .

Reduction Reactions

Reductive transformations target the ester group or azepane ring.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → rt, 2h | 2-(Azepan-1-yl)ethanol | 78% | |

| H₂/Pd-C | Ethanol, 50 psi, 6h | Azepan-1-ylacetaldehyde | 65% |

Notable Observations :

-

Lithium aluminum hydride reduces the ester to a primary alcohol .

-

Catalytic hydrogenation partially reduces the azepane ring, leading to ring-opening products under harsh conditions .

Cycloaddition and Ring-Opening Reactions

The azepane ring participates in [4+2] cycloadditions with heterodienophiles:

Thermodynamic Analysis :

-

Cycloadditions are exothermic (ΔH ≈ −45 kcal/mol) and proceed via suprafacial-suprafacial interaction .

Substitution Reactions

The ester group facilitates nucleophilic acyl substitution:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 60°C, 12h | Azepan-1-ylacetamide | 88% | |

| Hydrazine | Ethanol, reflux, 3h | Azepan-1-ylacetohydrazide | 75% |

Kinetic Data :

-

Piperidine substitution follows second-order kinetics (k = 0.12 L/mol·s at 60°C).

Aplicaciones Científicas De Investigación

Ethyl azepan-1-ylacetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl azepan-1-ylacetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. These metabolites can modulate biological processes by interacting with specific receptors or enzymes, thereby exerting their effects .

Comparación Con Compuestos Similares

Ethyl azepan-1-ylacetate can be compared with other similar compounds, such as:

- Ethyl 2-(azepan-1-yl)ethanoate

- 2-(1-azepanyl)acetic acid ethyl ester

- 2-(azepan-1-yl)acetic acid ethyl ester

- 1H-azepine-1-acetic acid, hexahydro-, ethyl ester

These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific ester group and azepane ring, which confer distinct chemical and biological properties .

Actividad Biológica

Ethyl azepan-1-ylacetate is an organic compound characterized by a seven-membered azepane ring, which contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound has the chemical formula . Its structure features a saturated heterocyclic azepane ring, which is significant for its biological interactions. The compound's unique configuration allows it to engage with various biological macromolecules, potentially influencing drug metabolism and efficacy.

Preliminary studies indicate that this compound may interact with specific molecular targets within biological systems. The azepan moiety can bind to receptors or enzymes, modulating biochemical pathways that are crucial for cellular function. For instance, the compound's interaction with proteins involved in drug metabolism suggests potential roles in pharmacokinetics and therapeutic efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

This compound has also been explored for its anticancer properties. A study highlighted its potential to inhibit growth in prostate cancer cell lines (LNCaP, PC-3, DU-145) by affecting androgen receptor (AR) transcriptional functions . The compound's ability to suppress AR activity indicates a promising avenue for treating both androgen-dependent and castration-resistant prostate cancer.

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the this compound structure influence its biological activity. For example, altering the substituents on the azepane ring can enhance potency and selectivity against specific targets. A recent investigation identified key modifications that improved solubility and binding affinity, crucial factors for drug development .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Azepane to ethyl pyridine substitution | Increased binding affinity | |

| S-methyl addition | Enhanced reversible binding | |

| Removal of methoxy group | Decreased inhibition |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Prostate Cancer Treatment : An investigation into non-NAD-like PARP-1 inhibitors included this compound as a lead compound. The study demonstrated significant inhibition of cancer cell proliferation and apoptosis induction in vitro, suggesting its utility as an adjunct therapy in prostate cancer management .

- Antimicrobial Efficacy : A series of experiments assessed the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated a 65% inhibition rate at 250 μM concentration, warranting further exploration into its mechanism and potential clinical applications .

Propiedades

IUPAC Name |

ethyl 2-(azepan-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROESXCPJJVXAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623395 | |

| Record name | Ethyl (azepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99176-11-1 | |

| Record name | Ethyl (azepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.